Curing Activity in Modified Aminoplast Resins: Bis(2-hydroxyethyl)ammonium Sulphamate vs. Triethanolammonium Sulphamate
In a direct, head-to-head comparison within the same patent, bis(2-hydroxyethyl)ammonium sulphamate (diethanolammonium sulphamate) was found to be 'surprisingly, considerably superior' to its closest analog, triethanolammonium sulphamate, as a curing accelerator. This superiority is most pronounced in aminoplast resins containing more than 3% by weight of elasticising modifying agents like diethylene glycol, caprolactam, or sorbitol, where the known triethanolamine salt exhibits unacceptably low activity [1]. The diethanolammonium salt retains high activity under these challenging conditions, making it suitable for modified resin formulations where the triethanolammonium analogue fails [1].
| Evidence Dimension | Curing activity in highly plasticized aminoplast resins (>3% wt. modifying agent) |
|---|---|
| Target Compound Data | Qualitatively described as having 'very good activity' and being 'considerably superior' |
| Comparator Or Baseline | Triethanolammonium sulphamate, described as having 'only a low activity as a curing agent' and being unsuitable for highly modified resins |
| Quantified Difference | Qualitative superiority, not numerically quantified in the source; the quantitative difference is implied by functional failure of the comparator. |
| Conditions | Melamine-formaldehyde and urea-formaldehyde impregnating resins containing >3% by weight elasticising agents (e.g., diethylene glycol, caprolactam, sorbitol). |
Why This Matters
This determines the procurement decision for formulators of specialized, modified aminoplast resins, where using the triethanolammonium salt would result in curing failure, but the diethanolammonium salt provides robust performance.
- [1] Bäbler, F., & Maier, H. (1984). U.S. Patent No. 4,451,620. Washington, DC: U.S. Patent and Trademark Office. View Source
